4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate
Overview
Description
4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C12H18F3NO5S and its molecular weight is 345.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids, which this compound is a derivative of, are used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed to reveal the amino group .
Biochemical Pathways
The compound likely plays a role in the biochemical pathway of peptide synthesis . In this pathway, amino acids are linked together via peptide bonds to form peptides or proteins. The Boc group in the compound protects the amino group during this process, ensuring that the peptide bond forms at the correct location .
Pharmacokinetics
It is known that the compound is stable at room temperature . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would need to be studied further to fully understand its bioavailability.
Result of Action
The result of the compound’s action would be the formation of peptide bonds between amino acids, leading to the synthesis of peptides or proteins . The exact molecular and cellular effects would depend on the specific peptides or proteins being synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is stable at room temperature , suggesting that it may be less stable at higher temperatures. Additionally, the compound’s efficacy in peptide synthesis may be influenced by the presence of other chemicals in the reaction mixture
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-4-6-9(7-5-8)21-22(18,19)12(13,14)15/h6,8H,4-5,7H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHNWAWVQGNEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733121 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohex-1-en-1-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849069-49-4 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohex-1-en-1-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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